5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate
Overview
Description
5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate is a complex organic compound that combines a quinoline derivative with a brominated methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline derivative and the brominated methoxybenzenesulfonate. The quinoline derivative can be synthesized through a series of reactions including halogenation and alkylation. The brominated methoxybenzenesulfonate is prepared by bromination of methoxybenzenesulfonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield quinoline N-oxides.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical compounds through various reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions. The brominated methoxybenzenesulfonate group can participate in redox reactions, altering the oxidative state of cellular components. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolyl N-(2-methoxy-5-methylphenyl)carbamate: This compound shares the quinoline core but has different substituents, leading to distinct chemical properties and applications.
5-Chloro-8-methoxy-2-(bromomethyl)quinoline: Similar in structure but with variations in the functional groups, affecting its reactivity and use in research.
8-Bromo-5-methylquinoline: Another related compound with a brominated quinoline ring, used in different chemical and biological studies.
Uniqueness
5-Chloro-8-quinolyl 5-bromo-2-methoxybenzenesulfonate is unique due to its combination of a quinoline derivative with a brominated methoxybenzenesulfonate group
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO4S/c1-22-13-6-4-10(17)9-15(13)24(20,21)23-14-7-5-12(18)11-3-2-8-19-16(11)14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNQGKEUVSZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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